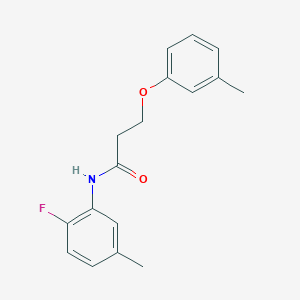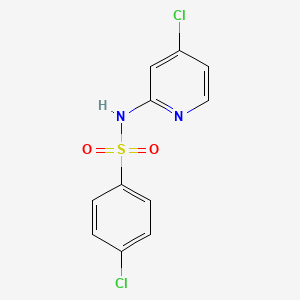
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide, also known as LUF6000, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide exerts its pharmacological effects by modulating the activity of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide also inhibits the activity of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), two signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide has been shown to have anti-inflammatory and anti-tumor effects in various animal models. It reduces the production of inflammatory mediators and inhibits the growth and proliferation of cancer cells. In addition, N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
Future Directions
Future research on N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide may focus on its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Studies may investigate its pharmacokinetics, toxicity, and efficacy in preclinical and clinical trials. In addition, research may explore the development of novel analogs of N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide with improved pharmacological properties.
Synthesis Methods
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide can be synthesized through a multi-step process that involves the reaction of 2-fluoro-5-methylphenol with 3-methylphenoxypropanol in the presence of a base catalyst. The resulting intermediate is then subjected to an amide coupling reaction with 3-(dimethylamino)propyl chloride hydrochloride to yield N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide has been investigated for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide exhibits anti-inflammatory and anti-tumor properties by inhibiting the activity of specific enzymes and signaling pathways.
properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-4-3-5-14(10-12)21-9-8-17(20)19-16-11-13(2)6-7-15(16)18/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTZODRQGLEEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=C(C=CC(=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-3-(3-methylphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)

![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)

![4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5786825.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5786826.png)
![2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5786831.png)